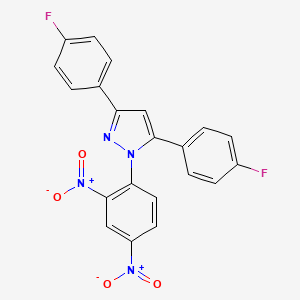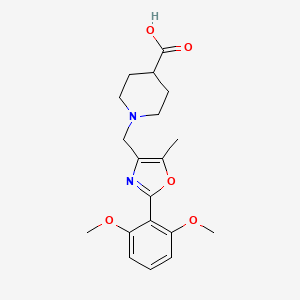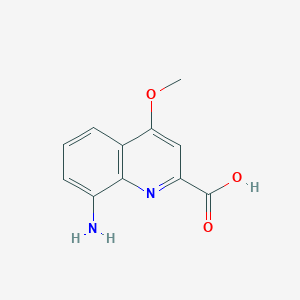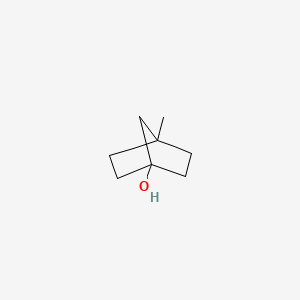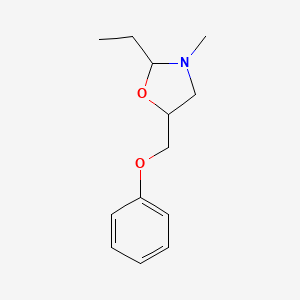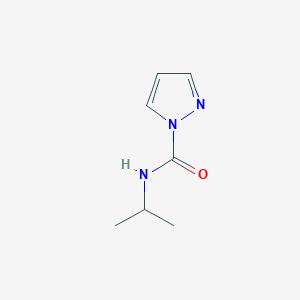
N-Isopropyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the pyrazole ring and a carboxamide group at the first position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isopropyl-1H-pyrazole-1-carboxamide can be synthesized through various methods. One common method involves the reaction of pyrazole-1-carboxylic acid with isopropylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of pyrazole-1-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives
Applications De Recherche Scientifique
N-Isopropyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of N-Isopropyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: A pyrazole derivative with similar structural features but different functional groups.
N-Methyl-1H-pyrazole-1-carboxamide: Another pyrazole derivative with a methyl group instead of an isopropyl group
Uniqueness
N-Isopropyl-1H-pyrazole-1-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h3-6H,1-2H3,(H,9,11) |
Clé InChI |
QVKDMPTXYAPPIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


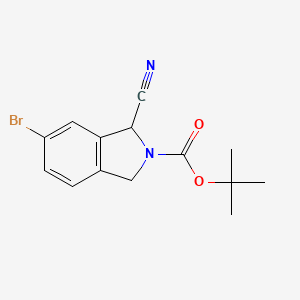

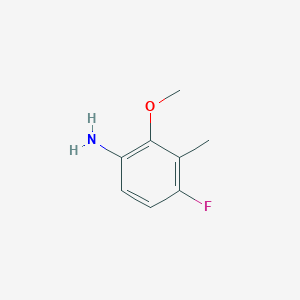
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

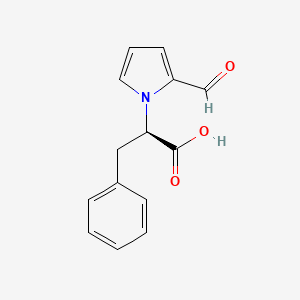
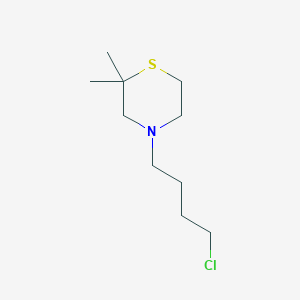
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)

